N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide
Description
N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-3,4-dimethoxybenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a 1,4-dioxaspiro[44]nonane ring and a benzamide moiety
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-20-14-6-5-12(9-15(14)21-2)16(19)18-10-13-11-22-17(23-13)7-3-4-8-17/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXAYZPZLJREQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the formation of the 1,4-dioxaspiro[44]nonane ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research may focus on its efficacy in treating various diseases or conditions, such as inflammation or cancer.
Industry: In industry, this compound could be used in the development of new materials or chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, or other industrial products.
Mechanism of Action
The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways or biochemical processes, leading to its observed biological activity.
Comparison with Similar Compounds
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide
Uniqueness: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide stands out due to its specific substitution pattern on the benzene ring, which may confer unique chemical and biological properties compared to its analogs.
Biological Activity
Overview
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in the scientific community for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a detailed examination of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 293.32 g/mol
- CAS Number : 923233-22-1
The compound features a spirocyclic framework that contributes to its biological activity by allowing specific interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The unique structural characteristics enable it to bind effectively to these targets, potentially modulating their activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis through caspase activation |
| HeLa (Cervical Cancer) | 10.5 | Inhibits cell proliferation and induces G1 arrest |
| A549 (Lung Cancer) | 12.8 | Modulates PI3K/Akt signaling pathway |
These findings suggest that the compound may serve as a potential lead in the development of novel anticancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
These results indicate that this compound has the potential for further development as an antimicrobial agent.
Case Studies
- In Vivo Study : A study on mice bearing tumor xenografts demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups, highlighting its potential efficacy in cancer treatment.
- Synergistic Effects : Research has indicated that combining this compound with traditional antibiotics enhances their effectiveness against resistant bacterial strains, suggesting a potential strategy for overcoming antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide, and how can its purity be validated?
- Methodology : The synthesis typically involves two key steps:
Spiroketal Formation : Condensation of a diol (e.g., 1,4-cyclohexanediol) with a ketone under acidic catalysis (e.g., p-toluenesulfonic acid) to generate the 1,4-dioxaspiro[4.4]nonane core .
Benzamide Coupling : Reaction of the spiroketal intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product .
- Validation : Purity is confirmed via HPLC (>95% purity) and structural characterization using H/C NMR and high-resolution mass spectrometry (HRMS). Crystallographic analysis (if single crystals are obtained) can resolve stereochemical ambiguities .
Q. What in vitro biological screening strategies are recommended for initial evaluation of this compound?
- Methodology :
- Anticancer Activity : Screen against cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. IC values <10 μM are considered promising (analogous compounds show IC ~6.2 μM) .
- Antimicrobial Testing : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values guide further optimization .
- Enzyme Inhibition : Target enzymes like acetylcholinesterase or proteases (e.g., cysteine proteases) via fluorometric assays, as structural analogs exhibit inhibitory potential .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., high potency in one assay but low in another) be systematically addressed?
- Methodology :
Dose-Response Curves : Confirm reproducibility across multiple replicates and cell lines.
Off-Target Profiling : Use kinome-wide screening or proteomics to identify unintended interactions.
Solubility/Permeability Testing : Assess via PAMPA or Caco-2 assays; poor bioavailability may explain discrepancies .
Metabolic Stability : Test hepatic microsomal stability (e.g., human liver microsomes) to rule out rapid degradation .
Q. What computational strategies are effective for predicting the compound’s mechanism of action?
- Molecular Docking : Target the spiroketal and benzamide moieties into binding pockets of enzymes (e.g., MPXV cysteine protease, as in ). Use software like AutoDock Vina with AMBER force fields.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to evaluate binding stability (RMSD <2 Å) and identify critical residues (e.g., catalytic cysteine in proteases) .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using datasets from structural analogs .
Q. How can the synthetic yield of the spiroketal intermediate be improved for scalability?
- Process Optimization :
- Continuous Flow Chemistry : Enhances reaction control and reduces side products (e.g., via microreactors) .
- Catalyst Screening : Test Brønsted acids (e.g., triflic acid) or Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Solvent Engineering : Use toluene/water biphasic systems to shift equilibrium toward spiroketal formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
